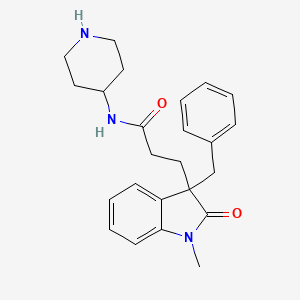![molecular formula C11H17Cl2NO B5310591 2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride CAS No. 1050076-26-0](/img/structure/B5310591.png)
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBAM and has been found to exhibit promising properties as an anti-cancer agent, as well as a potential treatment for neurological disorders.
作用机制
The mechanism of action of CBAM involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. CBAM inhibits HMG-CoA reductase by binding to the enzyme's active site, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis. This inhibition of HMG-CoA reductase leads to a decrease in cholesterol levels in the cell, which has been linked to the anti-cancer properties of CBAM.
Biochemical and Physiological Effects
CBAM has been found to have significant effects on various biochemical and physiological processes in the body. Studies have shown that CBAM can induce cell cycle arrest, inhibit angiogenesis, and reduce inflammation. Additionally, CBAM has been found to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of CBAM in lab experiments is its specificity for HMG-CoA reductase, which makes it a valuable tool for studying the role of cholesterol in various cellular processes. However, one limitation of CBAM is its potential toxicity, which must be taken into consideration when designing experiments.
未来方向
The potential therapeutic applications of CBAM are vast, and there are numerous future directions for research in this area. One potential avenue is the development of CBAM-based therapies for cancer treatment, either as a standalone treatment or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the neuroprotective effects of CBAM and its potential as a treatment for neurological disorders. Finally, the development of CBAM analogs with improved efficacy and reduced toxicity is an area of ongoing research.
合成方法
The synthesis of CBAM involves the reaction of 2-chlorobenzylamine with 2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the desired compound.
科学研究应用
CBAM has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that CBAM has significant anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, CBAM has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMHJKFVDUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050076-26-0 |
Source


|
| Record name | 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B5310509.png)
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![1-(4-fluorophenyl)-2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B5310524.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310538.png)

![(1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,2-dimethylpropyl)amine](/img/structure/B5310553.png)
![2-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5310561.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)